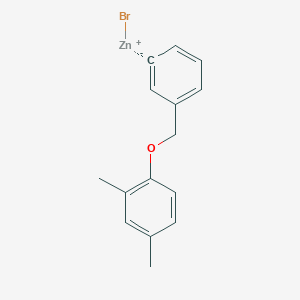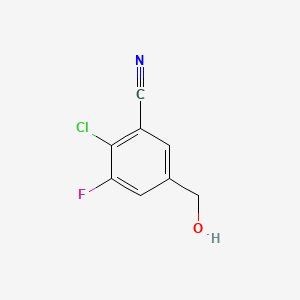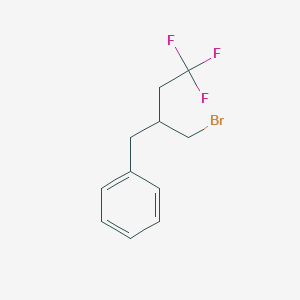
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluorobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (4,4,4-trifluorobutyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product .
化学反应分析
Types of Reactions
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions can convert it to alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., water, ethanol) under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination, typically under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl, amino, or thiol.
Electrophilic Aromatic Substitution: Nitrobenzene, bromobenzene, or sulfonated benzene derivatives.
Oxidation and Reduction: Alcohols, carboxylic acids, or alkanes depending on the specific reaction conditions.
科学研究应用
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in diverse applications .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the trifluorobutyl group.
(2-Bromoethyl)benzene: Contains a bromoethyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-Bromo-2-nitrotoluene: Another brominated benzene derivative with different substituents affecting its chemical behavior.
Uniqueness
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is unique due to the presence of both bromomethyl and trifluorobutyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications. The trifluorobutyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
属性
分子式 |
C11H12BrF3 |
|---|---|
分子量 |
281.11 g/mol |
IUPAC 名称 |
[2-(bromomethyl)-4,4,4-trifluorobutyl]benzene |
InChI |
InChI=1S/C11H12BrF3/c12-8-10(7-11(13,14)15)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
FEUYPDNELKLFPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


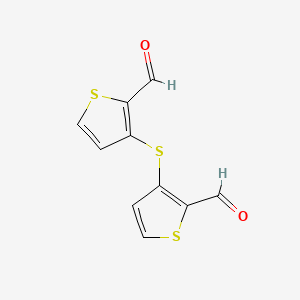
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
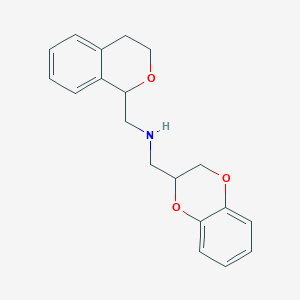
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)

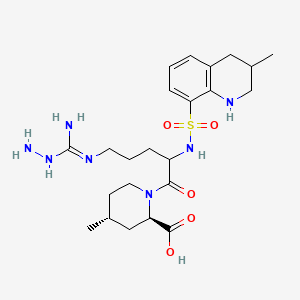
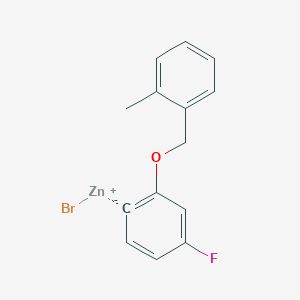
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
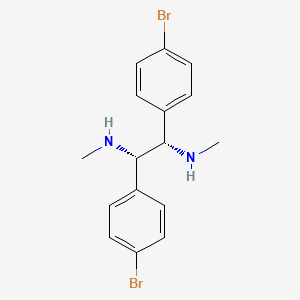
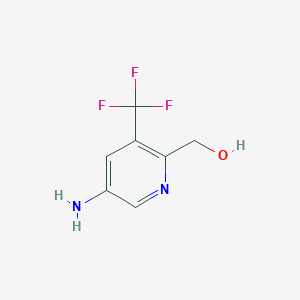
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
